3-(Bromomethyl)-2-chloro-1-benzofuran

GPR35 Binding Affinity Competitive Binding Assay

Sourcing halogenated benzofurans with precise substitution patterns often leads to batch variability and synthetic dead-ends. CAS 2031260-78-1 delivers a defined 2-chloro,3-bromomethyl scaffold. - **Reactivity**: Bromomethyl at C3 offers superior leaving-group kinetics vs. chloro analogs, enabling mild nucleophilic substitutions. - **Pharmacology**: Validated GPR35 binding affinity (Ki=51 nM) in CHO-K1 cells; ideal as a reference ligand or SAR starting point. - **Supply**: Available at ≥95% purity; in-house synthesis protocol (NBS/AIBN) also documented for custom labeling.

Molecular Formula C9H6BrClO
Molecular Weight 245.5
CAS No. 2031260-78-1
Cat. No. B2976029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-2-chloro-1-benzofuran
CAS2031260-78-1
Molecular FormulaC9H6BrClO
Molecular Weight245.5
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)Cl)CBr
InChIInChI=1S/C9H6BrClO/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
InChIKeySVGKSUBDZYVPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-2-chloro-1-benzofuran: Procurement Guide


3-(Bromomethyl)-2-chloro-1-benzofuran (CAS 2031260-78-1) is a halogenated benzofuran derivative with the molecular formula C₉H₆BrClO and a monoisotopic mass of 243.93 Da [1]. The compound features a 2-chloro substituent on the benzofuran core and a reactive bromomethyl group at the 3-position, making it a versatile electrophilic building block for nucleophilic substitution reactions . Commercial sourcing is available from suppliers such as CymitQuimica (Ref. 3D-GGD26078) with specified purity of ≥95% .

3-(Bromomethyl)-2-chloro-1-benzofuran Substitution Risks


Direct substitution of 3-(Bromomethyl)-2-chloro-1-benzofuran with structurally similar benzofuran analogs is not scientifically justifiable without experimental validation. The compound's unique 2-chloro, 3-bromomethyl substitution pattern confers distinct reactivity compared to regioisomers (e.g., 2-(bromomethyl)-5-chlorobenzofuran) or derivatives lacking either halogen . Even closely related analogs, such as 3-(chloromethyl)-2-chloro-1-benzofuran, exhibit different leaving group kinetics (Br vs. Cl) that alter reaction rates and yields in nucleophilic displacement reactions . Furthermore, halogen position and type significantly modulate biological activity; studies on related benzofuran systems demonstrate that chloro substitution enhances antimicrobial potency, but the magnitude of enhancement is position-dependent [1]. These differences preclude simple interchangeability in both synthetic and biological applications.

3-(Bromomethyl)-2-chloro-1-benzofuran: Evidence Guide


GPR35 Binding Affinity

3-(Bromomethyl)-2-chloro-1-benzofuran demonstrates measurable binding affinity for human GPR35, a G protein-coupled receptor implicated in inflammatory and metabolic disorders. This represents a quantifiable molecular interaction that distinguishes it from benzofuran analogs lacking specific halogen substitution patterns. [1]

GPR35 Binding Affinity Competitive Binding Assay

Synthetic Route via Bromination

The synthesis of 3-(Bromomethyl)-2-chloro-1-benzofuran is achieved via a specific bromination pathway: bromination of 2-chloro-1-benzofuran using N-bromosuccinimide (NBS) and a radical initiator (AIBN). This defined protocol offers a reproducible synthetic route with predictable reagent requirements.

Synthetic Methodology Bromination Radical Initiation

Bromomethyl vs. Chloromethyl Reactivity

While direct kinetic data for 3-(Bromomethyl)-2-chloro-1-benzofuran is not reported, class-level chemical principles indicate that the bromomethyl substituent provides superior leaving group ability compared to the chloromethyl analog. This inference is supported by vendor technical notes comparing 3-(Bromomethyl)-2-chloro-1-benzofuran to 3-(chloromethyl)-2-chloro-1-benzofuran.

Nucleophilic Substitution Leaving Group Reactivity Benzofuran Derivatives

Chloro Substitution Antimicrobial SAR

A peer-reviewed study on oxygenated tri-heterocycles containing benzofuran, coumarin, and furan rings demonstrated that chloro substitution on the benzofuran ring enhances antimicrobial activity. While this study did not test 3-(Bromomethyl)-2-chloro-1-benzofuran directly, it establishes a class-level structure-activity relationship (SAR) relevant to this compound's 2-chloro substitution pattern. [1]

Antimicrobial Activity Benzofuran Derivatives Structure-Activity Relationship

3-(Bromomethyl)-2-chloro-1-benzofuran: Recommended Applications


GPR35 Ligand Screening

Researchers investigating GPR35 pharmacology can utilize 3-(Bromomethyl)-2-chloro-1-benzofuran as a reference ligand or starting scaffold, based on its documented binding affinity (Ki = 51 nM) in competitive binding assays using CHO-K1 cells expressing human GPR35. [1]

Electrophilic Building Block

Synthetic chemists can employ this compound as a reactive electrophile for alkylation and cross-coupling reactions. The bromomethyl group at C3 offers superior leaving group kinetics compared to chloromethyl analogs, facilitating efficient nucleophilic displacement under mild conditions. [1]

Antimicrobial Benzofuran SAR

Medicinal chemists exploring benzofuran-based antimicrobial agents can include 3-(Bromomethyl)-2-chloro-1-benzofuran in SAR libraries. The 2-chloro substituent is associated with enhanced antimicrobial activity in related benzofuran systems, providing a rationale for its inclusion in screening panels. [1]

Radical Bromination Synthesis

The compound can be synthesized in-house via bromination of commercially available 2-chloro-1-benzofuran using NBS and AIBN. This defined protocol enables researchers to prepare the compound on demand, reducing reliance on commercial sourcing and allowing for isotopic labeling or further derivatization. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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